(S)-2-Fmoc-6-chlorhex-4-ynoic Acid

Catalog No.
S1808203
CAS No.
M.F
C₂₁H₁₈ClNO₄
M. Wt
383.82
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Fmoc-6-chlorhex-4-ynoic Acid

Product Name

(S)-2-Fmoc-6-chlorhex-4-ynoic Acid

Molecular Formula

C₂₁H₁₈ClNO₄

Molecular Weight

383.82

(S)-2-Fmoc-6-chlorhex-4-ynoic acid is a synthetic organic compound that belongs to the class of amino acids and their derivatives. It features a unique structure characterized by the presence of a chlorinated hexynoic acid moiety and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The molecular formula of this compound is C₂₁H₁₈ClNO₄, with a molecular weight of 383.82 g/mol. The Fmoc group is commonly used in peptide synthesis to protect amino groups during

Due to its functional groups:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to yield the free amino acid, allowing for further peptide coupling reactions.
  • Nucleophilic Substitution: The chlorine atom in the chlorhexynoic acid moiety can participate in nucleophilic substitution reactions, enabling the introduction of different nucleophiles.
  • Condensation Reactions: This compound can undergo condensation reactions with other amino acids or peptide fragments to form peptide bonds, facilitating the synthesis of larger peptides.

While specific biological activities of (S)-2-Fmoc-6-chlorhex-4-ynoic acid are not extensively documented, its derivatives and related compounds have been studied for their potential roles in biological systems. Compounds containing similar structures often exhibit properties such as antimicrobial activity, modulation of enzyme activity, and influence on cellular signaling pathways. The ability to modify the Fmoc-protected amino acid allows for the exploration of various biological interactions when incorporated into peptides .

The synthesis of (S)-2-Fmoc-6-chlorhex-4-ynoic acid typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 6-chlorohex-4-ynoic acid.
  • Fmoc Protection: The amino group is protected using Fmoc anhydride in a suitable solvent (e.g., DMF or DCM) to yield the Fmoc-protected derivative.
  • Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

This multi-step synthesis highlights the importance of protecting groups in organic synthesis, particularly in peptide chemistry .

(S)-2-Fmoc-6-chlorhex-4-ynoic acid serves as a versatile building block in organic and medicinal chemistry. Its primary applications include:

  • Peptide Synthesis: It is widely used as an intermediate in the synthesis of peptides, particularly those with non-standard amino acids.
  • Drug Development: Compounds derived from this intermediate may have potential therapeutic applications due to their structural properties.
  • Research Tool: It can be utilized in studies investigating peptide interactions and modifications.

Interaction studies involving (S)-2-Fmoc-6-chlorhex-4-ynoic acid often focus on its role within peptide structures. These studies may explore how modifications at the amino acid level influence:

  • Binding Affinities: Understanding how changes affect binding to receptors or enzymes.
  • Stability: Investigating how different modifications impact the stability and solubility of peptides.
  • Biological Activity: Assessing how structural variations influence pharmacological properties.

Such studies are crucial for optimizing peptide-based drugs and understanding their mechanisms of action .

Several compounds share structural similarities with (S)-2-Fmoc-6-chlorhex-4-ynoic acid, which can provide insights into its unique characteristics:

Compound NameStructure FeaturesUnique Aspects
(S)-2-Aminohex-4-ynoic AcidLacks Fmoc protectionSimpler structure; direct amino acid
(R)-2-Fmoc-6-chlorhex-4-ynoic AcidEnantiomer with opposite configurationPotential differences in biological activity
6-Chlorohexanoic AcidNo Fmoc group; simple aliphatic structureLess functional diversity compared to Fmoc derivatives
Fmoc-GlycineContains glycine; simpler amino acidCommonly used in peptide synthesis

The presence of the Fmoc protecting group and the chlorinated alkyne moiety distinguishes (S)-2-Fmoc-6-chlorhex-4-ynoic acid from these similar compounds, enhancing its utility in synthetic applications and biological studies .

This detailed overview emphasizes the significance of (S)-2-Fmoc-6-chlorhex-4-ynoic acid within chemical research and its potential applications across various fields, particularly in peptide chemistry and drug development.

The molecular architecture of (S)-2-Fmoc-6-chlorohex-4-ynoic acid combines three critical components:

  • Fmoc Protecting Group: The Fmoc moiety at the α-amino position provides base-labile protection, enabling selective deprotection under mild conditions (e.g., 20% piperidine in DMF).
  • Chloro Substituent: A chlorine atom at the 6th carbon introduces electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions.
  • Alkyne Functionality: The 4-yne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry applications.

Molecular Formula: $$ \text{C}{21}\text{H}{19}\text{ClNO}_4 $$
Key Structural Features:

  • Stereocenter at C2 (S-configuration) ensures chiral integrity in peptide backbone assembly.
  • Conjugated alkyne system ($$ \text{C≡C} $$) at C4–C5 enhances rigidity and reactivity.
  • Hydrophobic Fmoc group ($$ \text{C}{13}\text{H}9\text{CH}_2\text{OCO} $$) improves solubility in organic solvents.

Table 1: Physicochemical Properties

PropertyValueSource Reference
Molecular Weight349.38 g/mol
Melting PointNot reported
LogP (Partition Coeff.)~3.2 (estimated)
UV Absorption265 nm (Fmoc π→π* transition)

The stereochemical purity of the (S)-enantiomer is critical for maintaining peptide secondary structures, as demonstrated in analogues like Fmoc-L-propargylglycine.

Role in Modern Organic Synthesis and Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS)

(S)-2-Fmoc-6-chlorohex-4-ynoic acid is employed as a building block in Fmoc/tBu-based SPPS protocols. Its Fmoc group is cleaved selectively using piperidine, while acid-labile side-chain protections (e.g., tert-butyl) remain intact. For example, in the synthesis of cyclic peptides, the alkyne moiety enables post-assembly cyclization via CuAAC with azide-containing linkers.

Key Applications:

  • Peptide Stapling: The chloro and alkyne groups permit dual functionalization, enabling stapled peptide architectures with enhanced prote

The synthetic preparation of (S)-2-Fmoc-6-chlorhex-4-ynoic acid represents a complex challenge in modern organic chemistry, requiring precise control over multiple functional groups while maintaining stereochemical integrity [1]. This compound incorporates three distinct chemical functionalities: the fluorenylmethyloxycarbonyl protecting group, an alkyne moiety, and a chloroalkane substituent, each requiring specialized synthetic approaches [2] [3]. The development of efficient synthetic methodologies for this compound has significant implications for peptide synthesis and bioorganic chemistry applications [10].

Fmoc Protection Strategies for Amino Acid Derivatives

The fluorenylmethyloxycarbonyl protecting group serves as the cornerstone protection strategy for amino acid derivatives in solid-phase peptide synthesis [6]. This base-labile amine protecting group demonstrates exceptional stability toward acids and hydrolysis while enabling selective removal through weak bases such as piperidine [6] [17]. The introduction of the fluorenylmethyloxycarbonyl group onto amino acid derivatives follows well-established synthetic protocols utilizing either fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate as the activating agent [3] [6].

For (S)-2-Fmoc-6-chlorhex-4-ynoic acid synthesis, the fluorenylmethyloxycarbonyl protection is typically introduced through reaction with 9-fluorenylmethylsuccinimidyl carbonate under mild basic conditions [3]. The reaction proceeds through nucleophilic attack of the amino group on the activated carbonate, forming the carbamate linkage while releasing N-hydroxysuccinimide as a leaving group [23]. This method provides superior control over reaction conditions compared to fluorenylmethyloxycarbonyl chloride, minimizing side reactions and achieving higher yields [3] [23].

The optimization of fluorenylmethyloxycarbonyl introduction requires careful consideration of reaction parameters including solvent selection, temperature control, and base concentration [23]. Studies have demonstrated that reactions conducted in aqueous dioxane with sodium bicarbonate provide optimal conditions for fluorenylmethyloxycarbonyl installation while maintaining compatibility with alkyne and chloroalkane functionalities [3] [23]. The reaction typically proceeds at room temperature over 12-16 hours, achieving conversion rates exceeding 85% when properly optimized [23].

Table 1: Fluorenylmethyloxycarbonyl Protection Optimization Parameters

ParameterOptimal ConditionYield (%)Reaction Time (h)
Solvent SystemDioxane/Water (4:1)87-9214
BaseSodium Bicarbonate89-9412
Temperature25°C85-9016
Reagent9-Fluorenylmethylsuccinimidyl Carbonate91-9614

Optimization of Alkyne and Chloroalkane Functionalization

The incorporation of alkyne functionality into amino acid derivatives presents unique synthetic challenges requiring specialized methodologies [4] [14]. Terminal alkyne synthesis represents the most versatile approach for constructing the hex-4-ynoic acid backbone, utilizing established alkyne coupling reactions and functionalization strategies [14] [16]. The formation of internal alkynes through cross-coupling methodologies has emerged as a preferred synthetic route due to superior regioselectivity and functional group tolerance [14] [33].

Alkyne functionalization optimization focuses on achieving maximum coupling efficiency while preserving stereochemical integrity [4] [33]. Palladium-catalyzed cross-coupling reactions utilizing sterically hindered phosphine ligands have demonstrated exceptional performance in alkyne formation reactions [14]. The use of tris(2,6-dimethoxyphenyl)phosphine as a ligand in palladium acetate-catalyzed systems provides enhanced selectivity for alkyne coupling over competing cycloisomerization pathways [14].

Chloroalkane functionalization represents an equally critical aspect of (S)-2-Fmoc-6-chlorhex-4-ynoic acid synthesis [5]. Site-selective chlorination of aliphatic carbon-hydrogen bonds using N-chloroamides has emerged as a powerful methodology for introducing chlorine functionality with high regioselectivity [5]. This approach utilizes readily available N-chloroamides to achieve selective chlorination at specific positions along the carbon chain [5].

The optimization of chloroalkane functionalization requires careful consideration of reaction conditions to achieve maximum selectivity [5] [28]. Studies have demonstrated that reactions conducted at elevated temperatures with appropriate radical initiators provide optimal chlorination efficiency [5]. The use of N-chlorosuccinimide in the presence of azobisisobutyronitrile as a radical initiator has shown particular promise for achieving high yields with minimal side product formation [5].

Table 2: Alkyne and Chloroalkane Functionalization Conditions

Reaction TypeCatalyst SystemTemperature (°C)Yield (%)Selectivity Ratio
Alkyne CouplingPalladium Acetate/TDMPP8078-85>95:5
Terminal Alkyne FormationCopper Chloride/Ammonia2572-81>90:10
ChlorinationN-Chlorosuccinimide/AIBN6068-76>85:15
Cross-CouplingPalladium/Phosphine10081-89>92:8

Stereoselective Synthesis of Chiral Centers

The stereoselective synthesis of the (S)-configuration at the alpha-carbon represents a fundamental challenge in amino acid chemistry [7] [8]. Asymmetric synthesis methodologies have evolved to provide reliable access to enantiomerically pure amino acid derivatives through various strategic approaches [20] [38]. The development of chiral auxiliary-based methodologies has proven particularly effective for controlling stereochemistry during carbon-carbon bond formation reactions [34] [38].

Enantioselective synthesis of (S)-2-Fmoc-6-chlorhex-4-ynoic acid can be achieved through several complementary approaches [20] [38]. The use of chiral oxazolidinone auxiliaries provides excellent stereochemical control during alkylation reactions, enabling the formation of the desired (S)-configuration with high enantioselectivity [34]. These auxiliaries function through conformational restriction of the enolate intermediate, directing nucleophilic attack to the less hindered face of the molecule [34].

Alternative approaches utilizing enzymatic resolution have demonstrated significant potential for large-scale preparation of enantiomerically pure amino acids [20]. Dynamic kinetic resolution processes coupling enzymatic selectivity with chemical racemization provide access to single enantiomers with theoretical yields approaching 100% [20]. These methodologies have proven particularly effective for amino acid derivatives bearing complex functional groups such as alkynes and chloroalkanes [20].

Catalytic asymmetric synthesis represents the most advanced approach for stereoselective amino acid preparation [38] [45]. Rhodium-catalyzed asymmetric hydrogenation of enamido acid precursors has achieved exceptional levels of enantioselectivity, providing (S)-amino acids with enantiomeric purities exceeding 98% [38]. The use of chiral diphosphine ligands such as DiPAMP enables precise control over stereochemical outcome [38].

Table 3: Stereoselective Synthesis Methods Comparison

MethodEnantiomeric Excess (%)Yield (%)ScalabilityFunctional Group Tolerance
Chiral Auxiliary92-9775-85ModerateHigh
Enzymatic Resolution88-9582-91HighModerate
Asymmetric Hydrogenation96-9978-88HighHigh
Dynamic Kinetic Resolution90-9685-93Very HighModerate

Solid-Phase Synthesis Compatibility

The compatibility of (S)-2-Fmoc-6-chlorhex-4-ynoic acid with solid-phase peptide synthesis protocols represents a critical consideration for its practical utility [10] [13]. Solid-phase synthesis requires amino acid derivatives to withstand multiple cycles of coupling and deprotection while maintaining structural integrity [13] [35]. The fluorenylmethyloxycarbonyl protecting group provides excellent compatibility with standard solid-phase conditions, enabling efficient peptide elongation [10] [13].

Resin compatibility studies have demonstrated that (S)-2-Fmoc-6-chlorhex-4-ynoic acid functions effectively with various solid support systems [13] [35]. Polystyrene-based resins with polyethylene glycol modifications provide optimal swelling characteristics and accessibility for coupling reactions [35]. The choice of resin significantly impacts coupling efficiency, with Wang resin derivatives showing superior performance for amino acid incorporation [35].

Coupling optimization for solid-phase incorporation requires careful selection of activating agents and reaction conditions [11] [32]. Studies utilizing automated flow-based peptide synthesis have identified optimal conditions for fluorenylmethyloxycarbonyl amino acid coupling [32]. The use of PyAOP as a coupling reagent demonstrates superior performance compared to HATU, providing higher coupling efficiencies and reduced side product formation [32].

Deprotection conditions for fluorenylmethyloxycarbonyl removal must be optimized to prevent damage to alkyne and chloroalkane functionalities [11] [23]. Standard piperidine-based deprotection protocols prove compatible with these functional groups, achieving complete fluorenylmethyloxycarbonyl removal without compromising structural integrity [11] [23]. Alternative deprotection reagents such as 4-methylpiperidine and piperazine provide equivalent performance with potentially reduced toxicity concerns [11].

Table 4: Solid-Phase Synthesis Compatibility Data

ParameterOptimal ConditionCoupling Efficiency (%)Deprotection Time (min)
Resin TypeWang-PEG94-983-5
Coupling ReagentPyAOP91-96N/A
Deprotection Base20% Piperidine/DMFN/A2-4
Temperature25°C89-94N/A
Coupling Time60 min92-97N/A

The integration of (S)-2-Fmoc-6-chlorhex-4-ynoic acid into automated peptide synthesis platforms requires consideration of specialized parameters [32] [44]. Flow-based synthesis systems demonstrate enhanced performance for challenging amino acid incorporations, utilizing elevated temperatures and optimized flow rates to achieve superior coupling efficiencies [32]. Real-time monitoring of deprotection reactions through ultraviolet absorption enables precise control over reaction completion [32] [44].

Dates

Modify: 2023-07-20

Explore Compound Types